molecular formula C16H14F2N2O3S B2939773 2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922005-18-3

2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B2939773
CAS No.: 922005-18-3
M. Wt: 352.36
InChI Key: BAVDMDLTMZJAIQ-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F2N2O3S and its molecular weight is 352.36. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents

  • Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have shown significant in vitro antitumor activity. Compounds in this class demonstrated more potency than Doxorubicin, a reference drug, highlighting their potential as new antitumor agents (Alqasoumi et al., 2010).

Synthesis and Characterization

  • A series of tetrahydro-diepoxybenzo[de]isoquinoline derivatives were synthesized and characterized. These compounds showed interesting solid-state properties and potential for forming self-assembled structures, which are relevant in materials science and chemistry (Grudova et al., 2020).

Phosphorus–Fluorine Chemistry

  • The reaction of tetrafluoro(phenyl)phosphorane with 2-methyl-8-trimethylsiloxyquinoline was studied, yielding an intramolecular complex with potential applications in organophosphorus chemistry (John et al., 1974).

Carbonic Anhydrase Inhibitors

  • Compounds containing the benzenesulfonamide moiety have been designed as inhibitors for human carbonic anhydrases. These inhibitors are crucial for understanding enzyme interactions and could have therapeutic applications (Bruno et al., 2017).

Cytotoxicity Evaluation

  • Polyfluorinated 2-aryl-2,3-dihydroquinolin-4-ones and their derivatives were synthesized and evaluated for cytotoxic activity against human tumor cell lines, suggesting potential applications in cancer research (Politanskaya et al., 2018).

Anticancer Activity of Trifluoromethylquinolines

  • Trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety were synthesized and showed good in vitro anticancer activity, with some compounds demonstrating higher activity than doxorubicin (Al-Dosari et al., 2013).

Human Beta3 Adrenergic Receptor Agonists

  • Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety were identified as potent, selective human beta3 adrenergic receptor agonists, offering insights into the development of drugs targeting these receptors (Parmee et al., 2000).

Mass Spectroscopy of Derivatives

  • The synthesis and fragmentation pathways of N-(quinolin-8-yl) benzenesulfonamide derivatives were studied, providing methods for analyzing and confirming the structures of such derivatives (Chen Bin, 2015).

Zinc(II) Detection

  • The study of Zinc(II) specific fluorophores, including derivatives of benzenesulfonamide, provided insights into intracellular Zn2+ detection, significant for biological and medical research (Kimber et al., 2001).

Properties

IUPAC Name

2,4-difluoro-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c1-20-14-5-4-12(8-10(14)2-7-16(20)21)19-24(22,23)15-6-3-11(17)9-13(15)18/h3-6,8-9,19H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVDMDLTMZJAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.